molecular formula C22H24N2O3S B2509226 6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 1797259-02-9

6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2509226
CAS RN: 1797259-02-9
M. Wt: 396.51
InChI Key: KFFBCSNQHYAIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

  • Practical Synthesis of CCR5 Antagonist: A practical method to synthesize an orally active CCR5 antagonist, closely related to the target compound, was developed using a one-pot procedure without chromatographic purification, highlighting an efficient synthetic approach for similar compounds (Ikemoto et al., 2005).

Derivative Compounds and Their Applications

  • Maillard Reaction Derivatives: Utilization of the Maillard reaction to create new 6-methoxy-tetrahydro-β-carboline derivatives, demonstrating the versatility of this chemical structure in synthesizing novel compounds (Goh et al., 2015).
  • Ring Transformation Reactions: Innovative synthesis of 4′-Methoxycarbonyl-5′-methylthio-1′,3′-terphenyls from similar 2H-pyran-2-ones, showcasing the potential for creating structurally diverse molecules from this chemical framework (Ram & Goel, 1996).

Medicinal Chemistry and Drug Development

  • Antimicrobial and Anticoccidial Activity: Exploration of the antimicrobial and anticoccidial activities of 6-methoxy-2H-pyran-3(6H)-one derivatives, indicative of potential pharmaceutical applications (Georgiadis, 1976).
  • Inhibitors of Cholesterol Biosynthesis: Development of tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-one inhibitors, which have implications in the treatment of conditions like hypercholesterolemia (Roth et al., 1991).

Other Relevant Research

  • NMR Studies in Synthesis: Use of NMR techniques to understand the behavior of similar compounds during synthesis, providing insights into their chemical behavior and potential applications (Pathirana, Sfouggatakis & Palaniswamy, 2013).
  • Novel Heterocyclic Compound Synthesis: Synthesis of novel heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, showcasing the versatility of this chemical framework in creating new molecules (Kumar & Mashelker, 2007).

properties

IUPAC Name

6-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-26-17-8-7-16-13-20(24-19(16)14-17)21(25)23-15-22(9-11-27-12-10-22)28-18-5-3-2-4-6-18/h2-8,13-14,24H,9-12,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFBCSNQHYAIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCOCC3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.